molecular formula C12H16BrNO2 B8318417 ethyl N-[4-(2-bromoethyl)phenyl]aminoacetate

ethyl N-[4-(2-bromoethyl)phenyl]aminoacetate

Cat. No. B8318417
M. Wt: 286.16 g/mol
InChI Key: DTINJLVOYVGLNJ-UHFFFAOYSA-N
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Patent
US06353025B1

Procedure details

To a solution of 4-(2-bromoethyl)aniline hydrobromide (9.15 g) in N,N-dimethylformamide (65 ml) were added potassium carbonate (4.95 g) and ethyl bromoacetate (3.97 ml), and the mixture was stirred for 36 hours at room temperature. The reaction mixture was poured into ice-water, and collection of the resulting precipitates by filtration gave ethyl N-[4-(2-bromoethyl)phenyl]aminoacetate (8.39 g)
Quantity
9.15 g
Type
reactant
Reaction Step One
Quantity
4.95 g
Type
reactant
Reaction Step One
Quantity
3.97 mL
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br.[Br:2][CH2:3][CH2:4][C:5]1[CH:11]=[CH:10][C:8]([NH2:9])=[CH:7][CH:6]=1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:19][C:20]([O:22][CH2:23][CH3:24])=[O:21]>CN(C)C=O>[Br:2][CH2:3][CH2:4][C:5]1[CH:11]=[CH:10][C:8]([NH:9][CH2:19][C:20]([O:22][CH2:23][CH3:24])=[O:21])=[CH:7][CH:6]=1 |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
9.15 g
Type
reactant
Smiles
Br.BrCCC1=CC=C(N)C=C1
Name
Quantity
4.95 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
3.97 mL
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
65 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 36 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precipitates by filtration

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
BrCCC1=CC=C(C=C1)NCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 8.39 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.